Indolin-5-amina

Descripción general

Descripción

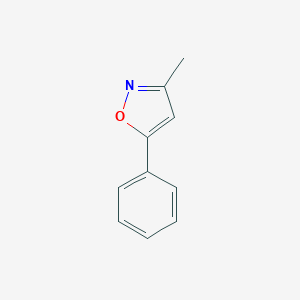

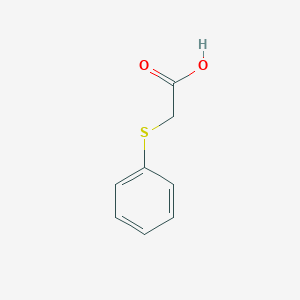

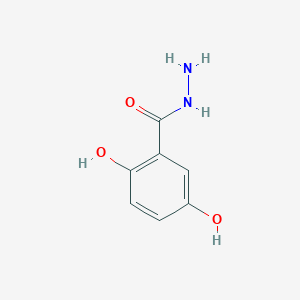

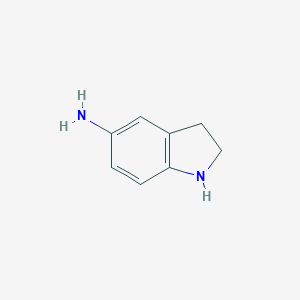

Indolin-5-amine is a chemical compound with a molecular formula of C8H9N2. It is a heterocyclic organic compound that contains an indole ring and an amino group. Indolin-5-amine has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

La Indolin-5-amina, como parte de la familia más amplia de la indolina, se ha estudiado por su potencial en el tratamiento del cáncer . Los investigadores están recurriendo a la construcción de nuevos andamios de fármacos para hacer frente a los posibles efectos secundarios adversos de la quimioterapia y la cirugía del cáncer . Las estructuras de la indolina han desempeñado papeles importantes en los tratamientos antitumorales .

Aplicaciones Antibacterianas

Las estructuras de la indolina también se han utilizado en el desarrollo de fármacos antibacterianos . Con la creciente resistencia de las bacterias, los fármacos que contienen indolina se han vuelto más importantes .

Aplicaciones Antiinflamatorias y Analgésicas

Los compuestos de la indolina se han utilizado como fármacos antiinflamatorios y analgésicos . Su estructura y propiedades únicas los hacen efectivos en estas aplicaciones .

Tratamiento de Enfermedades Cardiovasculares

Las estructuras de la indolina se han utilizado para tratar enfermedades cardiovasculares . Su estructura única les permite interactuar con los residuos de aminoácidos de las proteínas de forma hidrófoba, lo que los hace efectivos en este campo .

Desarrollo de Antibióticos

Los alcaloides relacionados con la indolina se han desarrollado completamente como antibióticos

Safety and Hazards

Direcciones Futuras

Research on indole derivatives, including indolin-5-amine, is ongoing due to their significant biological activities and potential applications in pharmaceuticals and medicinal industries . Future research may focus on developing novel methods for the synthesis of indole derivatives and exploring their biological activities .

Mecanismo De Acción

Target of Action

Indolin-5-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins that play crucial roles in various biological processes.

Mode of Action

The mode of action of Indolin-5-amine involves its interaction with its targets, leading to changes in the biological processes associated with those targets. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can alter the function of the target proteins, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .

Pharmacokinetics

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (eg, the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This could potentially influence the bioavailability of Indolin-5-amine.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that indolin-5-amine has multiple effects at the molecular and cellular levels . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309309 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15918-80-6 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.